1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one
Description
Properties
IUPAC Name |
2,3,4,7-tetrahydro-1H-pyrido[2,3-d]pyridazin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWQMNDKJZPKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NN=C2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857366 | |
| Record name | 3,4,6,7-Tetrahydropyrido[2,3-d]pyridazin-8(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15375-78-7 | |
| Record name | 3,4,6,7-Tetrahydropyrido[2,3-d]pyridazin-8(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyridine derivative with a hydrazine derivative can lead to the formation of the desired pyridazinone structure. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
THPP has been studied for its promising biological activities, which include:
- Anticancer Activity : Research indicates that THPP and its derivatives can inhibit specific kinases involved in cancer progression. These compounds may disrupt cell signaling pathways essential for tumor growth and survival.
- Antibacterial Properties : Studies have shown that THPP exhibits antibacterial activity against various pathogens. This makes it a candidate for developing new antibiotics.
- Antiviral Effects : Preliminary investigations suggest that THPP may possess antiviral properties, potentially inhibiting viral replication in certain cases.
Anticancer Research
A study published in the Bulletin of the Chemical Society of Japan detailed the synthesis of various derivatives of THPP and their biological evaluation. The findings indicated that certain modifications to the THPP structure enhanced its binding affinity to cancer-related targets, leading to increased anticancer activity.
Antibacterial Studies
In a recent investigation, THPP was tested against a panel of bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Antiviral Investigations
Research exploring the antiviral properties of THPP indicated that it could inhibit specific viral enzymes critical for replication. This opens avenues for further studies aimed at developing antiviral therapies based on this compound.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| THPP | Fused pyridine/pyridazine | Anticancer, Antibacterial, Antiviral |
| Pyridazine | Simple pyridazine ring | Limited biological activity |
| Pyrimidine | Six-membered ring | Varies widely; less specific activity |
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of THPTP can be contextualized by comparing it to related pyrido-pyrimidine, pyridazine, and thienopyrimidine derivatives. Key structural variations, substituent effects, and bioactivity data are summarized below:
Table 1: Structural and Functional Comparison of THPTP and Analogous Compounds
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity: N-Alkylation: N-(3-oxobutyl) substitution in THPTP enhances sedative effects but reduces anticonvulsant potency compared to acetylated analogs . Halogenation: Bromine at C3 (as in 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one) improves electrophilicity for further functionalization but lacks direct therapeutic data .
Synthetic Efficiency :
- Catalytic Methods : UiO-66-NH₂ (a Zr-based MOF) and Bi(OTf)₃ enable high-yield, one-pot syntheses of THPTP analogs with reduced side products .
- Traditional Routes : Michael-type reactions and hydrazine-mediated cyclization remain reliable but require longer reaction times and purification steps .
Pharmacological Selectivity: The N-acetylated pyrido moiety in thienopyrimidine analogs is critical for BRD3 BDII selectivity, a feature absent in unmodified THPTP . Anticonvulsant activity in THPTP derivatives is position-dependent: C5-acetoxy substitution is more effective than C8 .
Biological Activity
1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one is a heterocyclic compound noted for its unique bicyclic structure that includes a pyridazine ring fused with a tetrahydropyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which plays a crucial role in T-cell signaling and immune response modulation.
The primary mechanism of action for this compound involves the inhibition of HPK1. This inhibition enhances T-cell receptor (TCR) signaling pathways, leading to improved T-cell function and potentially augmenting immune responses against various diseases, including cancers and infections.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through its action on specific kinases involved in tumor growth.
- Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in infectious disease treatments.
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Cancer Research : The compound's ability to inhibit HPK1 suggests its utility in developing therapies for cancers that exploit T-cell activity. For instance, studies have demonstrated that targeting HPK1 can enhance anti-tumor immunity by promoting T-cell activation and proliferation .
- Immunomodulation : By modulating immune responses via HPK1 inhibition, this compound could be pivotal in designing treatments for autoimmune diseases where T-cell activity is dysregulated .
Case Studies
Several case studies have explored the biological activity of related compounds or derivatives:
- Study on Pyrido[2,3-d]pyrimidin-7(8H)-ones : This research indicated that similar structures exhibit significant anticancer activity by functioning as tyrosine kinase inhibitors. The findings suggest a broader applicability of bicyclic compounds like this compound in oncology .
- Investigations into Structural Modifications : Modifications to the core structure have been assessed for their effects on biological activity. For example, introducing different substituents at specific positions has led to variations in potency against cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one?
- The compound can be synthesized via multicomponent reactions involving amines, carbonitriles, and cyclic diketones. For example, Victory et al. reported an initial approach using 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles and amines under controlled conditions . Basic protocols emphasize solvent selection (e.g., acetonitrile or DMF) and catalytic methods (e.g., magnetic nanoparticle catalysts) to improve yield .
Q. How should researchers confirm the structural integrity of this compound?
- Use a combination of 1H/13C NMR to assign hydrogen and carbon environments, IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and HRMS to validate molecular mass. For example, diethyl derivatives of related pyrido-pyrimidinones showed distinct NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
Q. What are the key stability considerations for storage and handling?
- Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability studies on similar pyridazinones indicate sensitivity to moisture and light, requiring amber glass vials and anhydrous conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for scaled-up production?
- Reaction parameter tuning : Adjust temperature (e.g., 80–100°C for cyclization steps) and stoichiometry (1:1.2 molar ratio of amine to carbonitrile). Catalytic enhancements : Magnetic Fe₃O₄ nanoparticles have been shown to improve yields by 15–20% in pyrido-pyrimidinone syntheses . Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How do structural modifications influence biological activity?
- Introducing substituents at the 3-position (e.g., hydrazine or benzyl groups) enhances cytotoxic or antimicrobial activity. For example, 3-hydrazino derivatives showed antileishmanial activity (IC₅₀ < 10 µM) in vitro, while benzyl groups improved binding to folate receptors . Computational docking studies (e.g., AutoDock Vina) can predict interactions with target proteins like dihydrofolate reductase .
Q. How should researchers resolve contradictions in reported synthetic yields?
- Discrepancies often arise from reagent purity (e.g., trace moisture in amines) or reaction scale . For instance, small-scale reactions (<1 mmol) may achieve >70% yield, while scaling to >10 mmol reduces yields to ~50% due to heat transfer inefficiencies. Replicate protocols with strict moisture control and inert atmospheres .
Q. What in vitro models are suitable for evaluating pharmacological mechanisms?
- Use cell-based assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) and enzyme inhibition studies (e.g., DHFR inhibition assays). Pyrido-pyridazinones with 7-oxo substituents demonstrated IC₅₀ values of 2.5 µM against breast cancer (MCF-7) cells, linked to apoptosis induction via caspase-3 activation .
Q. How can computational tools aid in understanding structure-activity relationships?
- DFT calculations (e.g., Gaussian 09) optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like DNA topoisomerase II. For example, pyrido-pyrimidinones with lower HOMO energies (−6.2 eV) showed stronger intercalation with DNA .
Methodological Best Practices
- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for NMR/IR .
- Contamination Mitigation : Use Schlenk lines for air-sensitive steps and monitor reactions via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
- Ethical Compliance : Follow GBZ 2.1-2007 and EPA DSSTox guidelines for handling hazardous intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
